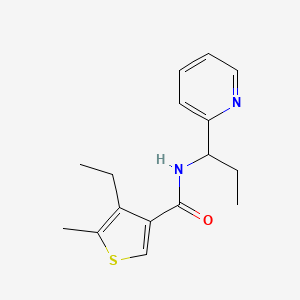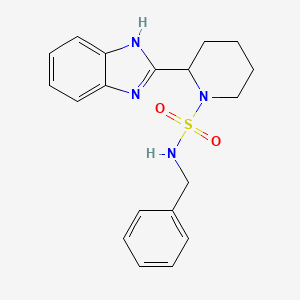![molecular formula C15H24N2O3S B5367576 N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide](/img/structure/B5367576.png)
N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide, also known as SM-934, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, immunomodulatory, and antitumor properties.
Mechanism of Action
The mechanism of action of N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. This compound has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This, in turn, leads to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and immune-mediated tissue damage in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, making it a potential treatment for liver and kidney diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide is its high purity and stability, which makes it suitable for further research and development. Additionally, this compound has been shown to exhibit potent anti-inflammatory and immunomodulatory properties at relatively low doses, making it a cost-effective treatment option. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide. One potential direction is the development of novel formulations of this compound that improve its solubility and bioavailability. Another potential direction is the investigation of the potential therapeutic applications of this compound in other autoimmune diseases and cancer types. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers for its therapeutic efficacy.
Synthesis Methods
The synthesis method of N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide involves the reaction of N-benzylsulfonamide with 1-(ethoxymethyl)cyclobutylmethyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis method has been optimized to produce this compound in large quantities with high purity, making it suitable for further research and development.
Scientific Research Applications
N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and immunomodulatory properties, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have antitumor properties, making it a potential treatment for cancer.
properties
IUPAC Name |
N-[[1-(ethoxymethyl)cyclobutyl]methylsulfamoyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-2-20-13-15(9-6-10-15)12-17-21(18,19)16-11-14-7-4-3-5-8-14/h3-5,7-8,16-17H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWALXUGCBZCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC1)CNS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5367496.png)

![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-6-methoxyphenol](/img/structure/B5367505.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5367509.png)
![rel-(4aS,8aR)-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5367511.png)
![2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5367518.png)
![1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B5367528.png)



![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5367554.png)
![5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5367572.png)
![7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5367590.png)
![(1-{5-[(2-methyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B5367601.png)